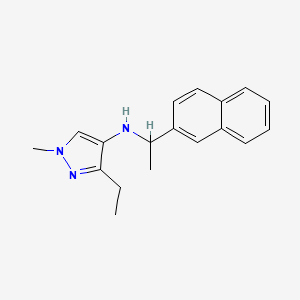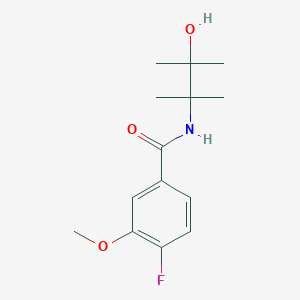![molecular formula C11H13NO4 B6630573 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid](/img/structure/B6630573.png)
5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid, also known as MCCF, is a synthetic compound that belongs to the class of furan carboxylic acids. MCCF has been the subject of scientific research due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell growth and inflammation. 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid may also activate certain signaling pathways that are involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been shown to have various biochemical and physiological effects in cells and animal models. In vitro studies have shown that 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid can induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and improve glucose metabolism. In animal models, 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been shown to reduce tumor growth, improve insulin sensitivity, and reduce inflammation.
Advantages and Limitations for Lab Experiments
5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential as a therapeutic agent. However, there are also limitations to its use, including its limited solubility in aqueous solutions and potential toxicity at high doses. Further studies are needed to determine the optimal concentration and conditions for the use of 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid in lab experiments.
Future Directions
There are several future directions for the use of 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid in scientific research. One potential application is as a therapeutic agent for cancer, diabetes, and inflammation. Further studies are needed to determine the optimal dose and treatment regimen for 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid in these diseases. Another potential application is as a tool for studying the signaling pathways involved in cancer cell growth, inflammation, and glucose metabolism. 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid may also have potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid is a synthetic compound that has been studied for its potential as a therapeutic agent for various diseases. Its synthesis method has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research. 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties, but further studies are needed to determine its optimal use in lab experiments and potential as a therapeutic agent.
Synthesis Methods
5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 2-furoic acid with methylamine and cyclopropylmethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR and HPLC. The synthesis of 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research.
Scientific Research Applications
5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In vitro studies have shown that 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been studied for its potential as an anti-diabetic agent by improving glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
5-[(1-methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(4-5-11)6-12-9(13)7-2-3-8(16-7)10(14)15/h2-3H,4-6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQVOFCBSFIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CNC(=O)C2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6630490.png)
![3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6630497.png)
![4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6630502.png)
![2-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6630503.png)
![2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid](/img/structure/B6630518.png)

![3-ethyl-1-methyl-N-[1-(4-methylphenyl)propyl]pyrazol-4-amine](/img/structure/B6630528.png)


![4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid](/img/structure/B6630567.png)
![2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid](/img/structure/B6630578.png)


![2-[2-[(1-Amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]benzoic acid](/img/structure/B6630592.png)